Biochemical Potency: pan-KRAS-IN-6 vs. BI-2852 (Pan-RAS Inhibitor)
pan-KRAS-IN-6 demonstrates a 76-fold higher biochemical potency against KRAS G12D compared to the widely used pan-RAS inhibitor BI-2852. While BI-2852 binds to KRAS G12D with a Kd of 740 nM (ITC) [1], pan-KRAS-IN-6 inhibits KRAS G12D with an IC50 of 9.79 nM .
| Evidence Dimension | Biochemical inhibition of KRAS G12D |
|---|---|
| Target Compound Data | IC50 = 9.79 nM |
| Comparator Or Baseline | BI-2852: Kd = 740 nM (ITC) |
| Quantified Difference | ~76-fold higher potency (9.79 nM vs. 740 nM) |
| Conditions | Biochemical assay; pan-KRAS-IN-6 measured by IC50, BI-2852 measured by Kd (ITC) |
Why This Matters
Higher biochemical potency reduces the concentration required for target engagement in vitro, which can minimize off-target effects and improve the signal-to-noise ratio in cellular assays.
- [1] Kessler D, et al. Drugging an undruggable pocket on KRAS. Proc Natl Acad Sci U S A. 2019 Aug 6;116(32):15823-15829. View Source
